molecular formula C15H10Br2N2O2S B2442283 3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine CAS No. 866019-19-4

3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine

Cat. No.: B2442283
CAS No.: 866019-19-4
M. Wt: 442.13
InChI Key: ODFJNJPPNXROFB-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine is a complex organic compound that features a quinoline core substituted with benzenesulfonyl and dibromo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine typically involves multi-step organic reactionsThe benzenesulfonyl group is then introduced via sulfonylation reactions using benzenesulfonyl chloride and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine positions .

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dibromo groups may enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine is unique due to its combination of a quinoline core with benzenesulfonyl and dibromo groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(benzenesulfonyl)-6,8-dibromoquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2N2O2S/c16-10-6-9-7-13(15(18)19-14(9)12(17)8-10)22(20,21)11-4-2-1-3-5-11/h1-8H,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFJNJPPNXROFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3N=C2N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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